Moexipril-d5
Description
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-SBCWFVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356929-49-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Synthesis and Purification of Deuterium-Labeled Moexipril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Moexipril, specifically focusing on Moexipril-d5. While specific proprietary methods for its synthesis are not publicly available, this document outlines a feasible synthetic pathway based on established chemical principles and the known synthesis of Moexipril. It also details the necessary purification and analytical techniques required to obtain and verify the final product.
Introduction to Deuterium-Labeled Moexipril
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat.[1] Deuterium-labeled analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium atoms act as a stable isotopic label, allowing researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is a common internal standard in quantitative bioanalytical assays.[2]
Proposed Synthesis of this compound
The synthesis of this compound can be logically divided into two main stages: the preparation of the key deuterated intermediate, ethyl (S)-2-bromo-4-(phenyl-d5)butanoate, and its subsequent coupling with the appropriate amino acid and isoquinoline moieties to form the final product.
Synthesis of Key Deuterated Intermediate
The introduction of deuterium at the phenyl ring is the critical step in this synthesis. A plausible route starts from commercially available benzene-d6.
Experimental Protocol (Proposed):
-
Friedel-Crafts Acylation: Benzene-d6 is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-oxo-4-(phenyl-d5)butanoic acid.
-
Reduction: The keto group of 4-oxo-4-(phenyl-d5)butanoic acid is reduced to a methylene group using a standard reduction method, such as the Wolff-Kishner or Clemmensen reduction, to yield 4-(phenyl-d5)butanoic acid.
-
Esterification: The resulting carboxylic acid is esterified to produce ethyl 4-(phenyl-d5)butanoate. This can be achieved by reacting the acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
α-Bromination: The ethyl 4-(phenyl-d5)butanoate is then subjected to α-bromination. A common method is the Hell-Volhard-Zelinsky reaction, or by using N-bromosuccinimide (NBS) under radical initiation, to yield ethyl 2-bromo-4-(phenyl-d5)butanoate.
Assembly of the this compound Backbone
The final assembly of this compound follows the established synthetic route for Moexipril, utilizing the deuterated intermediate prepared in the previous stage.[1]
Experimental Protocol (Based on known Moexipril synthesis):
-
Alkylation: The deuterated intermediate, ethyl (S)-2-bromo-4-(phenyl-d5)butanoate, is used to alkylate the amino group of L-alanine ethyl ester. This reaction is typically carried out in the presence of a non-nucleophilic base to yield the diester intermediate.
-
Peptide Coupling: The resulting N-substituted alanine derivative is then coupled with (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. This peptide coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Deprotection: In the final step, any protecting groups used on the carboxylic acid of the isoquinoline moiety are removed under appropriate conditions to yield this compound.
Purification of this compound
The purification of the final product is crucial to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A multi-step purification process is typically employed.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful technique for purifying the crude product.
Experimental Protocol (General):
-
Column: A reversed-phase C18 column is commonly used for the purification of ACE inhibitors.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter to optimize the separation.
-
Detection: The elution of the product can be monitored using a UV detector at a wavelength where Moexipril has significant absorbance.
Crystallization
Crystallization is an effective final step to obtain a highly pure solid product.
Experimental Protocol (General):
-
The purified fractions from HPLC containing this compound are pooled and the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
The solution is slowly cooled to induce crystallization. The choice of solvent is critical and may require empirical determination.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.
| Analytical Technique | Parameter Measured | Typical Expected Results |
| Mass Spectrometry (MS) | Molecular Weight and Isotopic Distribution | A molecular ion peak corresponding to the mass of this compound. The isotopic cluster will show a shift of +5 amu compared to unlabeled Moexipril. |
| Nuclear Magnetic Resonance (NMR) | Chemical Structure and Deuterium Incorporation | 1H NMR will show the absence of signals corresponding to the phenyl protons. 2H NMR will show a signal in the aromatic region, confirming the location of deuterium. 13C NMR will confirm the overall carbon skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single major peak in the chromatogram, indicating high chemical purity. |
Visualizations
Caption: Proposed synthetic workflow for deuterium-labeled Moexipril.
Caption: General workflow for purification and analysis of this compound.
Conclusion
The synthesis of deuterium-labeled Moexipril is a multi-step process that requires careful execution and rigorous purification and analysis. While a definitive, publicly available protocol is lacking, the pathway outlined in this guide, based on the known synthesis of Moexipril and standard deuteration techniques, provides a solid foundation for its preparation. The successful synthesis and characterization of this compound will provide a valuable tool for advanced pharmaceutical research.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Moexipril-d5
This technical guide provides a comprehensive overview of this compound, a deuterated internal standard for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, moexipril. This document outlines its chemical properties, and relevant biochemical and pharmacological data, and provides insights into the signaling pathways associated with its non-deuterated counterpart, moexipril.
Core Chemical and Physical Data
This compound is primarily utilized as an internal standard in analytical and bioanalytical assays to ensure the accuracy and precision of moexipril quantification in various biological matrices.
| Identifier | Value | Reference |
| CAS Number | 1356929-49-1 | [1][2] |
| Molecular Formula | C₂₇H₂₉D₅N₂O₇ | [1] |
| Molecular Weight | 503.6 g/mol | [1] |
| Formal Name | (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d₅)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |
| Synonyms | RS-10085-d5, (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid | [3] |
Pharmacological Data of Moexipril
Moexipril is a prodrug that is converted in vivo to its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Additionally, moexipril has been identified as an inhibitor of phosphodiesterase 4 (PDE4).
| Parameter | Value | Target Enzyme/Isoform | Reference |
| IC₅₀ | 2.7 µM | Rabbit Lung ACE | [1] |
| IC₅₀ | 38 µM | PDE4B2 | [4][5] |
| IC₅₀ | 160 µM | PDE4A5 | [1] |
| IC₅₀ | 230 µM | PDE4D5 | [1] |
Experimental Protocols
Quantification of Moexipril using this compound by LC-MS/MS
Objective: To quantify the concentration of moexipril in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Biological samples are thawed and vortexed.
-
A known concentration of this compound (internal standard) is spiked into each sample, calibrator, and quality control sample.
-
Protein precipitation is performed by adding a solvent such as a methanol:acetonitrile mixture (1:1, v/v).[6]
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.[6]
-
The resulting supernatant is transferred to a new set of tubes and evaporated to dryness under a stream of nitrogen.[6]
-
The dried residue is reconstituted in a solution suitable for LC-MS/MS analysis (e.g., methanol:water:formic acid, 40:60:0.2, v/v/v).[6]
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 analytical column.[7][8]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1M ammonium acetate) and an organic component (e.g., methanol) is typically used.[7]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both moexipril and this compound.
-
-
Data Analysis:
-
The peak area ratio of moexipril to this compound is calculated for each sample.
-
A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of moexipril in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
In Vitro ACE Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound (e.g., moexiprilat) on Angiotensin-Converting Enzyme (ACE).
Methodology:
-
Principle: The assay measures the amount of a product generated by the enzymatic activity of ACE on a specific substrate. The reduction in product formation in the presence of an inhibitor reflects the inhibitory potency. A common substrate is 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).[9]
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A solution of ACE is pre-incubated with various concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by adding the substrate (e.g., 3HB-GGG).
-
After a defined incubation period, the reaction is stopped.
-
A subsequent enzymatic reaction is used to generate a colored product from the 3-Hydroxybutyric acid (3HB) formed, which can be measured spectrophotometrically.[9]
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To assess the inhibitory effect of a compound on PDE4 activity.
Methodology:
-
Principle: This assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE4. The inhibitory effect of a compound is determined by the reduction in cAMP hydrolysis.
-
Procedure:
-
Human PDE4 isoforms (e.g., PDE4A4, PDE4B2, PDE4D5) can be transiently expressed in cell lines like HEK293.[5]
-
Cell lysates containing the PDE4 enzyme are prepared.[5]
-
The assay is conducted by incubating the cell lysate with a known concentration of cAMP and various concentrations of the test inhibitor (e.g., moexipril).
-
The reaction is terminated, and the amount of remaining cAMP or the product of hydrolysis (AMP) is quantified, often using a radioassay procedure.[5]
-
-
Data Analysis:
-
The PDE4 activity at each inhibitor concentration is expressed as a percentage of the activity in a control sample without the inhibitor.
-
IC₅₀ values are calculated by plotting the percentage of activity against the inhibitor concentration.[5]
-
Signaling Pathways
Renin-Angiotensin System (RAS) and the Action of Moexipril
Moexipril, through its active metabolite moexiprilat, inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). This system plays a crucial role in regulating blood pressure and fluid balance.[2] The inhibition of ACE leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and a decrease in the degradation of bradykinin, a vasodilator.[9]
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical informatics uncovers a new role for moexipril as a novel inhibitor of cAMP phosphodiesterase-4 (PDE4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Moexipril-d5: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of Moexipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. Utilized as an internal standard in pharmacokinetic and analytical studies, the precise characterization of this compound is critical for data accuracy and reliability. This document outlines the key quality attributes of this compound, including its isotopic distribution and chemical purity, and details the experimental methodologies for their determination.
Quantitative Analysis of this compound
The quality of this compound is defined by its isotopic enrichment and its chemical and chiral purity. The following tables summarize the typical specifications for these critical parameters. It is important to note that specific values may vary between different batches and manufacturers.
Table 1: Isotopic Enrichment of this compound
| Isotopic Species | Abbreviation | Representative Abundance (%) |
| Non-deuterated | d0 | < 0.5 |
| Mono-deuterated | d1 | < 1.0 |
| Di-deuterated | d2 | < 1.0 |
| Tri-deuterated | d3 | < 2.0 |
| Tetra-deuterated | d4 | < 5.0 |
| Penta-deuterated | d5 | > 90.0 |
| Total Deuteration (d1-d5) | ≥ 99.0 |
Note: The data presented in this table is representative of typical specifications for deuterated internal standards. Actual values are batch-specific and should be confirmed by analysis.
Table 2: Chemical Purity and Impurity Profile of this compound
| Analyte | Acceptance Criteria |
| Chemical Purity (by HPLC) | |
| This compound | ≥ 98.0% |
| Chiral Purity (by Chiral HPLC) | |
| (S,S,S)-isomer (this compound) | ≥ 99.0% |
| Other diastereomers | ≤ 1.0% |
| Related Substances (by HPLC) | |
| Any single unknown impurity | ≤ 0.1% |
| Total impurities | ≤ 0.5% |
Experimental Protocols
The accurate determination of isotopic enrichment and purity of this compound relies on validated analytical methods. The following sections provide detailed methodologies for the key experiments.
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: ≥ 60,000 FWHM.
-
Data Analysis: The relative abundance of the different isotopic species (d0 to d5) is determined by integrating the peak areas of their corresponding [M+H]+ ions.
-
Determination of Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical and chiral purity of this compound.
Instrumentation: A standard HPLC system with a UV detector.
2.2.1. Chemical Purity (Reversed-Phase HPLC):
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage purity is calculated by the area normalization method.
-
2.2.2. Chiral Purity (Chiral HPLC):
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for separating the diastereomers of Moexipril (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage of each diastereomer is calculated by the area normalization method.
-
Synthesis and Purification of this compound
The synthesis of this compound is based on the established synthesis of Moexipril, incorporating a deuterated starting material.
Logical Synthesis Pathway:
The key step in the synthesis of this compound involves the use of a deuterated precursor, typically deuterated benzene (benzene-d6), to introduce the d5-phenyl group. This deuterated building block is then carried through the synthetic sequence to yield the final product. The general synthetic route for unlabeled Moexipril involves the coupling of two key intermediates: (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid and (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. For this compound, the former intermediate is synthesized using a d5-phenyl containing starting material.
Purification:
Following the chemical synthesis, this compound is purified to remove unreacted starting materials, by-products, and any potential non-deuterated or partially deuterated species. A common purification technique is preparative reversed-phase high-performance liquid chromatography (preparative HPLC). The fractions containing the pure this compound are collected, and the solvent is removed to yield the final product.
Visualizations
The following diagrams illustrate the key processes involved in the analysis and synthesis of this compound.
Caption: Workflow for Isotopic Enrichment Determination.
Caption: Workflow for Chemical and Chiral Purity Analysis.
Caption: Logical Synthesis and Purification Pathway.
Moexipril-d5: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental considerations for Moexipril-d5. The information is curated for professionals in research and drug development who utilize this stable isotope-labeled compound as an internal standard for the quantification of moexipril. This guide emphasizes safe laboratory practices and provides a framework for its application in analytical methodologies.
Chemical and Physical Properties
This compound is the deuterium-labeled version of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor.[1] The deuteration makes it an ideal internal standard for mass spectrometry-based quantification of moexipril.[1]
| Property | Value | Reference |
| Chemical Name | (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |
| CAS Number | 1356929-49-1 | [1] |
| Molecular Formula | C₂₇H₂₉D₅N₂O₇ | [1] |
| Molecular Weight | 503.6 g/mol | [1] |
| Form | Crystalline Solid | [2] |
| Melting Point | 141-161 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Stability | Stable for at least 4 years when stored at -20°C | [1] |
Safety Data and Hazard Information
The safety profile of this compound is considered to be very similar to its non-deuterated counterpart, Moexipril Hydrochloride. The following information is primarily based on the Safety Data Sheet for Moexipril Hydrochloride and should be used as a primary reference for safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger[3]
Hazard Pictograms:
-
Corrosion (for eye damage)
-
Exclamation Mark (for acute oral toxicity)
-
Environment (for aquatic toxicity)
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form to avoid dust formation.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment:
| PPE | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[5] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5] |
| Skin and Body Protection | Wear a laboratory coat. For larger quantities or potential for splashing, consider additional protective clothing.[4] |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator. |
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[4]
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
| Storage Condition | Details |
| Temperature | Store at -20°C for long-term stability.[1] |
| Container | Keep the container tightly sealed.[3] |
| Incompatibilities | Avoid strong oxidizing agents. |
| Shipping | Typically shipped at room temperature in the continental US.[1] |
Studies on the non-deuterated form, moexipril, have shown that it can be unstable in aqueous solutions and its stability in lyophilized powder form is pH-dependent.[6] It is also noted that moexipril's stability can be compromised in the presence of certain excipients like magnesium stearate and high humidity.[7]
Experimental Protocols: Use as an Internal Standard in LC-MS
This compound is primarily used as an internal standard for the accurate quantification of moexipril in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following is a generalized protocol synthesized from various analytical methods. Researchers should optimize these parameters for their specific instrumentation and application.
Objective: To quantify the concentration of moexipril in a biological sample (e.g., plasma, urine) using this compound as an internal standard.
Materials:
-
Moexipril analytical standard
-
This compound (internal standard)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges and reagents
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of moexipril and this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the moexipril stock solution to create calibration standards at various concentrations.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation:
-
Thaw biological samples (if frozen).
-
To an aliquot of the sample, add a known amount of the this compound internal standard solution.
-
Perform sample clean-up and extraction using either SPE or LLE to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both moexipril and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both moexipril and this compound.
-
Calculate the peak area ratio of moexipril to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of moexipril in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Toxicological Information
Specific toxicological studies on this compound are not widely available. The toxicological data for the non-deuterated form, Moexipril Hydrochloride, is provided below for reference. It is important to handle this compound with the same precautions as Moexipril Hydrochloride.
Acute Toxicity:
| Route of Administration | Species | LD₅₀ |
| Oral | Mouse | >2 g/kg |
| Oral | Rat | >3 g/kg |
Data for Moexipril Hydrochloride.[8]
Health Effects:
-
Ingestion: Harmful if swallowed.[4]
-
Eye Contact: Causes serious eye damage.[3]
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
Moexipril, like other ACE inhibitors, has been associated with a low rate of transient serum aminotransferase elevations.[9]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10] |
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: Emits toxic fumes under fire conditions.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.[10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Moexipril (hydrochloride)|82586-52-5|MSDS [dcchemicals.com]
- 5. echemi.com [echemi.com]
- 6. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Moexipril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kmpharma.in [kmpharma.in]
In-Depth Technical Guide: Solubility of Moexipril-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Moexipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. Understanding the solubility of this compound in various organic solvents is critical for a range of applications in drug development, including formulation, analytical method development, and in vitro and in vivo studies. This document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biochemical pathway information.
Core Topic: Solubility Profile of this compound
This compound is a stable, isotopically labeled form of Moexipril, often used as an internal standard in pharmacokinetic and metabolic studies. Its solubility is a key physicochemical property influencing its handling, formulation, and bioavailability.
Data Presentation: Quantitative Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature. However, based on information from chemical suppliers and general knowledge of similar ACE inhibitors, a qualitative and estimated solubility profile can be summarized. For precise quantitative determination, experimental measurement is recommended.
| Organic Solvent | Chemical Formula | Polarity Index | Known/Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble[1] |
| Methanol | CH₃OH | 5.1 | Soluble[1] |
| Ethanol | C₂H₅OH | 4.3 | Expected to be soluble |
| Acetonitrile | C₂H₃N | 5.8 | Expected to be soluble |
Note on Quantitative Data: The lack of specific mg/mL or molar solubility values in the public domain necessitates experimental determination for specific applications. The experimental protocols outlined below provide a framework for generating this critical data.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug development and the specific requirements of the study.
Kinetic Solubility Assay
This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the organic solvent of interest (e.g., methanol, ethanol, acetonitrile).
-
Incubation: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a final desired co-solvent concentration (typically 1-5% DMSO).
-
Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 24 hours) to allow for precipitation to reach a steady state.
-
Precipitate Detection and Quantification:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at the λmax of this compound. The concentration is then calculated using a standard curve.
-
LC-MS/MS Analysis: For higher sensitivity and specificity, the concentration of the solubilized compound in the supernatant can be quantified using Liquid Chromatography-Mass Spectrometry.
-
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound in its solid state at equilibrium and is considered the "gold standard" for solubility measurement, often used in later-stage drug development.
Methodology:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a vial containing the organic solvent or a mixture of organic solvent and aqueous buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid material from contaminating the supernatant.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.
Mandatory Visualizations
Signaling Pathway of Moexipril
Moexipril, as an ACE inhibitor, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this key signaling pathway.
Caption: Mechanism of action of Moexipril in the RAAS pathway.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a compound like this compound can be visualized as follows.
Caption: Workflow for kinetic and thermodynamic solubility assays.
References
Methodological & Application
Application Note: Quantitative Analysis of Moexipril in Plasma using Moexipril-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat. Accurate and reliable quantification of moexipril in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of moexipril in human plasma. The method utilizes a stable isotope-labeled internal standard, Moexipril-d5, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Moexipril in plasma is depicted below.
Materials and Methods
Chemicals and Reagents
-
Moexipril hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Moexipril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Moexipril hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration in the same diluent.
Sample Preparation Protocol
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Moexipril | 499.3 | 234.2 | 80 | 35 |
| This compound | 504.3 | 239.2 | 80 | 35 |
Note: The Declustering Potential and Collision Energy values are starting points and should be optimized for the specific instrument used.
Method Validation
The bioanalytical method was validated according to regulatory guidelines.
Linearity
The calibration curve was constructed by plotting the peak area ratio of Moexipril to this compound against the nominal concentration of the calibration standards.
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Concentration Range | 0.1 - 200 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 80 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 160 | < 15 | 85-115 | < 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of Moexipril and the matrix effect were assessed at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | > 80 | 85-115 |
| MQC | > 80 | 85-115 |
| HQC | > 80 | 85-115 |
Stability
The stability of Moexipril in plasma was evaluated under various storage and handling conditions.
Table 6: Stability Data
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 85-115 |
| Freeze-thaw | 3 cycles | -80°C to RT | 85-115 |
| Long-term | 30 days | -80°C | 85-115 |
Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons.
This compound is chemically identical to Moexipril, but with a higher mass due to the deuterium atoms. This ensures that it behaves almost identically to the analyte during sample preparation and LC-MS/MS analysis, effectively correcting for any variations and leading to more accurate and precise results.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative determination of Moexipril in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and other clinical studies of Moexipril. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring the highest quality of bioanalytical data.
Application of Moexipril-d5 in Pharmacokinetic and Pharmacodynamic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] By inhibiting ACE, moexiprilat leads to vasodilation and a reduction in blood pressure.
In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices is paramount. Deuterated internal standards, such as Moexipril-d5, are the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled this compound co-elutes with the unlabeled drug and its metabolite, correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data.
These application notes provide a comprehensive overview of the use of this compound in PK and PD studies, including detailed experimental protocols and data presentation.
Data Presentation
Table 1: Pharmacokinetic Parameters of Moexipril and Moexiprilat in Healthy Volunteers
While specific studies detailing the use of this compound were not found in the public domain, the following table summarizes pharmacokinetic data for moexipril and its active metabolite moexiprilat from a study in healthy male volunteers. The use of a deuterated internal standard like this compound is standard practice in such studies to ensure data accuracy.
| Parameter | Moexipril | Moexiprilat |
| Cmax (ng/mL) | 245.4 | 70.8 |
| AUC(0-t) (ng.h/mL) | 437 | 203 |
| Tmax (h) | ~1.5 | ~1.5 |
| Half-life (t1/2) (h) | ~1 | 2-9 |
| Renal Excretion (% of dose) | ~1 | ~7 |
Data adapted from a study on the pharmacokinetic interaction between moexipril and hydrochlorothiazide.[2]
Experimental Protocols
Bioanalytical Method for the Quantification of Moexipril and Moexiprilat in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a representative LC-MS/MS method for the simultaneous quantification of moexipril and its active metabolite moexiprilat in human plasma. This compound is used as the internal standard (IS) for moexipril, and a deuterated analog of moexiprilat would be used as its respective IS.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of internal standard working solution (containing this compound and the deuterated moexiprilat analog).
-
Vortex mix for 30 seconds.
-
Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 10-90% B; 2-3 min: 90% B; 3.1-5 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Agilent 6410B Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Moexipril: m/z 499.4 → 234.2this compound: To be determined based on deuteration patternMoexiprilat: m/z 471.3 → 206.2Moexiprilat IS: To be determined |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of moexipril and moexiprilat into blank human plasma.
-
Process and analyze the calibration standards and QC samples along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The concentration of the analytes in the study samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Moexipril's Pharmacodynamic Effect
Caption: Moexipril's mechanism of action via the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study of Moexipril.
References
- 1. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Development and Validation of a UPLC-MS/MS Method for the Quantification of Moexipril in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Moexipril is a prodrug that is rapidly converted to its active metabolite, Moexiprilat.[1][2][3] This method is sensitive, specific, and rapid, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Moexipril is an effective treatment for hypertension.[1] Its therapeutic efficacy is attributed to its active metabolite, Moexiprilat, which is formed by the hydrolysis of the ethyl ester group of Moexipril.[2] Accurate quantification of Moexipril in biological matrices is crucial for clinical and preclinical studies. This UPLC-MS/MS method offers high sensitivity and selectivity for the simultaneous determination of Moexipril and its active metabolite, Moexiprilat, in human plasma.
Experimental
Materials and Reagents
-
Moexipril hydrochloride and Moexiprilat reference standards
-
Benazepril (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[4]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent[4]
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent[4]
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[5][6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %A |
| 0.0 | 95 |
| 1.5 | 5 |
| 2.0 | 5 |
| 2.1 | 95 |
| 3.0 | 95 |
Table 2: Mass Spectrometry Parameters
| Parameter | Moexipril | Moexiprilat | Benazepril (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 499.4 → 234.2[5] | m/z 471.3 → 206.2 | m/z 425.2 → 351.1[5] |
| Cone Voltage (V) | 30 | 35 | 30 |
| Collision Energy (eV) | 25 | 28 | 22 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Moexipril, Moexiprilat, and Benazepril in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of Moexipril and Moexiprilat stock solutions in 50:50 methanol:water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
-
Spiked Plasma Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the liquid-liquid extraction procedure for plasma samples.
UPLC-MS/MS Analysis
The following diagram illustrates the analytical workflow from sample injection to data processing.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.5-200 ng/mL for Moexipril and 1-500 ng/mL for Moexiprilat. The correlation coefficient (r²) was consistently >0.99 for both analytes.
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Moexipril | 0.5 - 200 | >0.99 |
| Moexiprilat | 1 - 500 | >0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
Table 4: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Moexipril | Low | 1.5 | 4.8 | 102.3 | 5.5 | 101.7 |
| Medium | 50 | 3.1 | 98.9 | 4.2 | 99.5 | |
| High | 150 | 2.5 | 101.2 | 3.8 | 100.8 | |
| Moexiprilat | Low | 3 | 5.2 | 103.1 | 6.1 | 102.4 |
| Medium | 100 | 3.5 | 99.2 | 4.7 | 99.8 | |
| High | 400 | 2.8 | 100.5 | 4.1 | 101.1 |
Stability
Moexipril and Moexiprilat were found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-80°C), and after three freeze-thaw cycles.
Conclusion
This application note describes a robust and validated UPLC-MS/MS method for the quantification of Moexipril and its active metabolite, Moexiprilat, in human plasma. The method is rapid, sensitive, and specific, and is suitable for use in pharmacokinetic and clinical studies. The detailed protocols and clear data presentation make this method readily implementable in a bioanalytical laboratory setting.
References
- 1. jocpr.com [jocpr.com]
- 2. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of Moexipril and its active metabolite Moexiprilat in human plasma | European Journal of Chemistry [eurjchem.com]
- 7. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Moexipril Formulations Using Moexipril-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of moexipril formulations, utilizing moexipril-d5 as a stable isotope-labeled internal standard for accurate quantification by LC-MS/MS.
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[2][3] Bioequivalence studies are crucial to ensure that generic formulations of moexipril perform comparably to the innovator product. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus ensuring high accuracy and precision.[4]
Pharmacokinetics of Moexipril
Moexipril is rapidly but incompletely absorbed after oral administration, with a bioavailability of approximately 13% as moexiprilat.[1][5] Food, particularly a high-fat meal, can significantly reduce the rate and extent of absorption.[1][2] The pharmacokinetic parameters of moexipril and its active metabolite moexiprilat are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Moexipril
| Parameter | Value | Reference |
| Tmax (Peak Plasma Time) | 0.6 - 1.5 hours (fasting) | [2] |
| Half-life (t½) | 1.3 hours | [1] |
| Clearance (CL) | 441 mL/min | [1] |
Table 2: Pharmacokinetic Parameters of Moexiprilat
| Parameter | Value | Reference |
| Bioavailability | ~13% | [1][5] |
| Tmax (Peak Plasma Time) | 1.5 - 2 hours | [6] |
| Half-life (t½) | 9.8 hours (biphasic elimination with a terminal t½ of 29-30 hours) | [1][6] |
| Protein Binding | ~50% | [1] |
| Clearance (CL) | 232 mL/min | [1] |
| EC50 (for ACE inhibition) | 0.4 ng/mL | [2] |
Bioequivalence Study Protocol
The following protocol outlines a typical single-dose, two-treatment, two-period crossover in vivo bioequivalence study for a 15 mg moexipril hydrochloride tablet, as recommended by the FDA.[7]
Study Design
A randomized, open-label, two-period crossover study in healthy adult male and female subjects under fasting conditions.[7][8]
Analyte to be Measured
Moexipril and its active metabolite, moexiprilat, in plasma.[7]
Internal Standard
This compound is used as the internal standard for the quantification of moexipril. A corresponding deuterated standard for moexiprilat should also be used if available.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of ACE inhibitors from plasma.
-
To 0.5 mL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Optimized for separation of moexipril, moexiprilat, and internal standards |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Moexipril: To be optimizedthis compound: To be optimizedMoexiprilat: To be optimized |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 240°C |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.
-
Linearity: A linear relationship between concentration and response over a defined range. For moexipril, a range of 0.5-100 ng/mL has been reported.[9]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Mechanism of Action: Inhibition of the Renin-Angiotensin System
Moexipril, through its active metabolite moexiprilat, exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Experimental Workflow for Bioequivalence Study
The following diagram illustrates the key steps involved in a typical bioequivalence study of a moexipril formulation.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Moexipril shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Separation of Moexipril from its Active Metabolite, Moexiprilat
[AN-001]
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril, and its pharmacologically active metabolite, Moexiprilat. The described method is applicable for the analysis of these compounds in various biological matrices, making it suitable for pharmacokinetic and metabolism studies in drug development. The protocol employs a reverse-phase C18 column with a gradient elution program and UV or mass spectrometry detection, ensuring high resolution and sensitivity.
Introduction
Moexipril is a prodrug that, after oral administration, is hydrolyzed to its active form, Moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme, responsible for the drug's antihypertensive effects.[1] Monitoring the conversion of Moexipril to Moexiprilat is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for a reliable HPLC method to separate and quantify both the parent drug and its active metabolite.
Signaling Pathway: Metabolism of Moexipril
Moexipril is metabolically converted to its active form, Moexiprilat, through the hydrolysis of an ethyl ester group.[1] This biotransformation is a key step in the drug's mechanism of action.
Caption: Metabolic pathway of Moexipril to Moexiprilat.
Experimental Protocol
This protocol is based on the method described by Kóti et al. (2006) for the analysis of Moexipril and Moexiprilat in biological samples using HPLC with UV and mass spectrometry detection.[3][4]
Materials and Reagents
-
Moexipril hydrochloride reference standard
-
Moexiprilat reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Sodium pyrophosphate
-
D-glucose 6-phosphate
-
D-glucose 6-phosphate dehydrogenase
-
Rat or human liver microsomes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source is recommended for higher selectivity and sensitivity.[3][4]
-
Analytical column: Nova-Pack C18, 4 µm, 3.9 x 150 mm.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Nova-Pack C18, 4 µm, 3.9 x 150 mm[3] |
| Mobile Phase A | 10% Methanol in 0.1M Ammonium Acetate buffer with 0.002% Acetic Acid[5] |
| Mobile Phase B | 90% Methanol in 0.1M Ammonium Acetate buffer with 0.002% Acetic Acid[5] |
| Flow Rate | 0.6 mL/min[5] |
| Detection | UV at 282 nm or MS (ESI+)[3][5] |
| Injection Volume | 60 µL[3] |
| Column Temperature | 40°C[5] |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 2 | 50 | 50 |
| 5 | 0 | 100 |
| 10 | 0 | 100 |
| 12 | 75 | 25 |
| 15 | 75 | 25 |
Table based on the gradient program described by Kóti et al. (2006).[5]
Sample Preparation (In Vitro Metabolism Study)
-
Prepare an incubation medium containing Tris-HCl buffer (0.12 mM, pH 7.4), MgCl2 (5 mM), sodium pyrophosphate (6.25 mM), D-glucose 6-phosphate (5 mM), and D-glucose 6-phosphate dehydrogenase (1 U/mL).[5]
-
Add rat or human liver microsomes (0.5 mg/mL) to the incubation medium.[5]
-
Initiate the metabolic reaction by adding Moexipril.
-
Incubate at 37°C.
-
At specified time points, terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant and inject a 60 µL aliquot into the HPLC system.[3]
Experimental Workflow
The following diagram illustrates the workflow for the analysis of Moexipril and Moexiprilat from in vitro metabolism samples.
Caption: Workflow for Moexipril and Moexiprilat analysis.
Results and Discussion
Under the specified chromatographic conditions, baseline separation of Moexipril and its active metabolite, Moexiprilat, is achieved. The retention times for Moexiprilat and Moexipril are approximately 4.4 minutes and 6.4 minutes, respectively.[5]
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range | Correlation Coefficient (r²) |
| Moexiprilat | ~4.4[5] | Not specified | Not specified |
| Moexipril | ~6.4[5] | 0.1 - 100 µM[3] | 0.993[3] |
Note: The linearity range and correlation coefficient for Moexiprilat were not explicitly stated in the primary reference.
For mass spectrometric detection, selected ion monitoring (SIM) can be used for enhanced specificity and sensitivity. The (M+1) ions to monitor are m/z 499 for Moexipril and m/z 471 for Moexiprilat.[3]
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the simultaneous separation and quantification of Moexipril and its active metabolite, Moexiprilat. This method is well-suited for researchers and scientists in drug development and metabolism studies. The use of a standard C18 column and common HPLC solvents makes this method readily implementable in most analytical laboratories. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer is recommended.
References
- 1. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Moexipril-d5 for Pharmacokinetic and Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its pharmacologically active metabolite, moexiprilat.[2] In quantitative bioanalysis, such as pharmacokinetic (PK) studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Moexipril-d5, a deuterated analog of moexipril, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3][4] Understanding its fragmentation pattern is essential for developing robust and sensitive multiple reaction monitoring (MRM) methods.
This application note provides a detailed protocol for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its characteristic fragmentation pattern compared to its non-labeled counterpart.
Principle of Analysis
Electrospray ionization (ESI) is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, in the gas phase. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion by collision-induced dissociation (CID). The resulting product ions are specific to the molecule's structure. By selecting a unique precursor-to-product ion transition, a highly selective and sensitive MRM assay can be developed for quantification. For this compound, the five deuterium atoms on the phenyl ring result in a +5 Da mass shift in the precursor ion and any fragments containing this part of the molecule, allowing for clear differentiation from the unlabeled drug.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of this compound hydrochloride in methanol.
-
Create a working solution by diluting the stock solution to 1.0 µg/mL with a 50:50 mixture of acetonitrile and water. This solution can be used for direct infusion or LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A typical LC-MS/MS method for the analysis of Moexipril can be adapted for its deuterated analog.[6][7]
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).[6][7]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined from fragmentation data (see Section 4.0).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Results and Discussion: Fragmentation Pattern of this compound
The chemical structure of Moexipril consists of a tetrahydroisoquinoline-3-carboxylic acid moiety linked via an amide bond to an ethyl 2-(1-aminoethyl)-4-phenylbutanoate group.[9] In this compound, the five hydrogens on the terminal phenyl ring are replaced with deuterium.[5]
Upon ESI-MS/MS analysis in positive mode, Moexipril and this compound yield protonated precursor ions [M+H]⁺ at approximately m/z 499.6 and m/z 504.6, respectively. Collision-induced dissociation of these precursors results in several characteristic product ions. The most abundant transition reported for unlabeled Moexipril is m/z 499.4 → 234.2.[6] This primary fragment corresponds to the stable tetrahydroisoquinoline portion of the molecule. As the deuterium labeling is on the opposite side of the molecule, this fragment ion remains unchanged for this compound. Other significant fragments arise from cleavages around the ester and amide functionalities.
Quantitative Data Summary
The table below summarizes the predicted m/z values for the major ions of Moexipril and the corresponding ions for this compound.
| Ion Description | Predicted m/z (Moexipril) | Predicted m/z (this compound) | Mass Shift (Da) | Notes |
| Precursor Ion [M+H]⁺ | 499.6 | 504.6 | +5 | Deuteration on the phenyl ring. |
| Product Ion 1 | 234.2 | 234.2 | 0 | Corresponds to the tetrahydroisoquinoline moiety; this is a common and stable fragment.[6] |
| Product Ion 2 [M+H - C₂H₅OH]⁺ | 453.5 | 458.5 | +5 | Neutral loss of ethanol from the ethyl ester group. |
| Product Ion 3 [M+H - C₇H₇]⁺ | 408.5 | 408.5 | 0 | Loss of the benzyl group (C₇H₇). The d5 label is lost with this fragment. |
| Product Ion 4 | 276.3 | 281.3 | +5 | Fragment containing the d5-labeled phenylbutanoyl ethyl ester moiety. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of the molecule, typically at one of the nitrogen atoms. The subsequent cleavage is dominated by the scission of the amide bond, which is a common fragmentation pathway for peptide-like structures.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The mass spectral fragmentation of this compound is predictable and analogous to its unlabeled form, with a characteristic +5 Da mass shift for the precursor ion and any fragments retaining the deuterated phenyl ring. The most robust and selective MRM transition for quantifying Moexipril using this compound as an internal standard would likely be m/z 499.6 → 234.2 for the analyte and m/z 504.6 → 234.2 for the internal standard. This approach benefits from a common, intense product ion while maintaining specificity through the different precursor masses. This application note provides the foundational methodology and data required for researchers to develop and validate sensitive and specific LC-MS/MS assays for Moexipril in various biological matrices.
References
- 1. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (hydrochloride) | C27H35ClN2O7 | CID 66545293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of Moexipril and its active metabolite Moexiprilat in human plasma | European Journal of Chemistry [eurjchem.com]
- 8. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moexipril [drugfuture.com]
Application Notes and Protocols: Preparation of Moexipril-d5 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Moexipril-d5 standard solutions, which are essential for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor Moexipril in various biological matrices. This compound, a stable isotope-labeled analog of Moexipril, is the preferred internal standard for bioanalytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its use ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.[1]
Overview
The protocol outlines the step-by-step procedure for preparing primary stock solutions, intermediate stock solutions, and final working standard solutions of this compound. Adherence to this protocol will enable researchers to generate reliable and reproducible standard curves for the quantification of Moexipril in pharmacokinetic, drug metabolism, and other related studies.
Materials and Reagents
-
This compound (hydrochloride salt)[1]
-
Acetonitrile (HPLC or LC-MS grade)[3]
-
Deionized or Milli-Q water
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound (hydrochloride salt) using an analytical balance.
-
Transfer the weighed compound into a 1 mL Class A volumetric flask.
-
Add approximately 0.7 mL of methanol to the flask.
-
Vortex and sonicate the solution for approximately 5 minutes, or until the this compound is completely dissolved.[4][5]
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the final volume to 1 mL.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This solution should be stored at -20°C for long-term stability.[2]
Preparation of Intermediate Stock Solutions
Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with a suitable solvent, typically a mixture of acetonitrile and water (e.g., 30:70 v/v) or methanol.[3][6] The concentrations of these solutions will depend on the expected range of Moexipril concentrations in the study samples.
Example Dilution Series:
-
Intermediate Stock A (100 µg/mL): Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask and dilute to the mark with the chosen diluent.
-
Intermediate Stock B (10 µg/mL): Pipette 100 µL of Intermediate Stock A into a 1 mL volumetric flask and dilute to the mark with the diluent.
Preparation of Working Standard Solutions
The working standard solutions are the final solutions used to spike into the calibration standards and quality control samples. These are prepared by diluting the intermediate stock solutions to the desired final concentrations. The final concentration of the internal standard should be consistent across all samples and is typically in the ng/mL range for LC-MS/MS analysis.[7]
Example Preparation of a 100 ng/mL Working Standard:
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution (Intermediate Stock B) into a 1 mL volumetric flask.
-
Dilute to the mark with the appropriate diluent (e.g., a mixture of acetonitrile and water).
-
Vortex thoroughly to ensure homogeneity.
Data Presentation
The following table summarizes the quantitative data for the preparation of this compound standard solutions as described in this protocol.
| Solution Name | Parent Solution | Concentration of Parent Solution | Volume of Parent Solution | Final Volume | Final Concentration | Solvent/Diluent | Storage Temperature |
| Primary Stock Solution | - | - | - | 1 mL | 1 mg/mL | Methanol | -20°C |
| Intermediate Stock A | Primary Stock | 1 mg/mL | 100 µL | 1 mL | 100 µg/mL | Acetonitrile:Water (30:70) | -20°C |
| Intermediate Stock B | Intermediate Stock A | 100 µg/mL | 100 µL | 1 mL | 10 µg/mL | Acetonitrile:Water (30:70) | -20°C |
| Working Standard | Intermediate Stock B | 10 µg/mL | 10 µL | 1 mL | 100 ng/mL | Acetonitrile:Water (30:70) | 2-8°C (short-term) |
Visualization
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound Standard Solution Preparation.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. jocpr.com [jocpr.com]
- 4. uspnf.com [uspnf.com]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Moexipril using Moexipril-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Moexipril-d5 as an internal standard for the quantification of Moexipril in biological matrices by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Moexipril.
| Problem | Potential Cause | Recommended Solution |
| High Variability in this compound Signal | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the internal standard (IS) solution to all samples, standards, and quality controls. Use a fresh working solution of this compound. |
| Degradation of this compound. | Verify the stability of this compound in the storage solvent and in the final extracted sample matrix under the experimental conditions. | |
| Poor Peak Shape for Moexipril or this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the analytes. A C18 column is commonly used for Moexipril analysis[1]. |
| Column degradation. | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column. | |
| Significant Matrix Effects Observed | Insufficient sample cleanup. | Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or a more selective liquid-liquid extraction (LLE) protocol. Protein precipitation is a common starting point, but may not be sufficient for all matrices[2]. |
| Co-elution of interfering endogenous compounds. | Modify the chromatographic method to achieve better separation of Moexipril and this compound from matrix components. Adjusting the gradient or using a different stationary phase can be effective. | |
| Low Recovery of Moexipril and this compound | Inefficient extraction. | Optimize the extraction solvent and pH. For LLE, ensure the solvent is of high purity and that the mixing and phase separation steps are adequate. For SPE, evaluate different sorbents and elution solvents. |
| Analyte instability during extraction. | Perform extraction steps at a lower temperature (e.g., on ice) to minimize degradation. | |
| Inconsistent Results Between Batches | Variation in the biological matrix from different lots or donors. | Evaluate matrix effects using matrix from at least six different sources during method validation. |
| Inconsistent sample collection and handling. | Standardize procedures for sample collection, processing, and storage. Hemolysis, for instance, can significantly impact results and should be visually assessed and documented. |
Frequently Asked Questions (FAQs)
1. Why should I use this compound as an internal standard for Moexipril quantification?
A stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It has nearly identical chemical and physical properties to Moexipril, meaning it will behave similarly during sample preparation and chromatographic separation. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.
2. What are "matrix effects" and how can they affect my results?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the quantification.
3. How can I assess the matrix effect in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
4. Will this compound completely eliminate matrix effects?
While this compound is designed to track and compensate for the matrix effects experienced by Moexipril, it may not eliminate them entirely. If the deuterated internal standard and the analyte have slightly different retention times, they may elute in regions with different levels of ion suppression or enhancement, leading to a differential matrix effect. Therefore, it is still crucial to minimize matrix effects through effective sample preparation and chromatography.
5. What is a good starting point for a sample preparation protocol for Moexipril and this compound in plasma?
A common and effective method for extracting Moexipril from human plasma is liquid-liquid extraction (LLE). A published method for Moexipril uses ethyl acetate for extraction[1]. A general LLE protocol is provided in the Experimental Protocols section.
6. What are the typical MRM transitions for Moexipril?
A previously published method for the quantification of Moexipril in human plasma used the multiple reaction monitoring (MRM) transition of m/z 499.4 → 234.2[1].
7. I cannot find a published MRM transition for this compound. How can I determine it?
Since this compound is a deuterated analog of Moexipril, its precursor ion will be 5 mass units higher than that of Moexipril. Therefore, the expected precursor ion for this compound would be approximately m/z 504.4. The product ion is often the same as the non-deuterated analyte if the deuterium atoms are not on the fragment that is lost. To confirm, you would infuse a solution of this compound into the mass spectrometer and perform a product ion scan on the precursor ion at m/z 504.4 to identify the most abundant and stable fragment ion.
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Moexipril and this compound from Human Plasma
This protocol is adapted from a published method for Moexipril extraction and should be optimized for your specific application[1].
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Parameters
These parameters are based on a published method for Moexipril and will require optimization for your specific instrument and the inclusion of this compound[1].
| Parameter | Condition |
| LC Column | C18, e.g., 4.6 x 50 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | Isocratic: 15% A, 85% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Moexipril: m/z 499.4 → 234.2this compound: m/z 504.4 → (To be determined) |
Quantitative Data Summary
The following tables illustrate the expected outcomes of matrix effect and recovery experiments. The data presented here is hypothetical and serves as a template for reporting your experimental findings.
Table 1: Matrix Effect and Recovery of Moexipril
| Analyte | Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Peak Area in Pre-Extraction Spiked Matrix (C) | Matrix Effect (%)(B/A * 100) | Recovery (%)(C/B * 100) |
| Moexipril | 10 | 50,000 | 45,000 | 40,500 | 90.0 | 90.0 |
| This compound | 10 | 52,000 | 47,000 | 42,300 | 90.4 | 90.0 |
Table 2: Internal Standard Corrected Matrix Effect
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte/IS Peak Area Ratio in Neat Solution (Ratio A) | Analyte/IS Peak Area Ratio in Post-Extraction Spiked Matrix (Ratio B) | IS Corrected Matrix Factor (Ratio B / Ratio A) |
| 10 | 10 | 0.96 | 0.96 | 1.00 |
| 100 | 10 | 9.62 | 9.60 | 0.998 |
Visualizations
Caption: Experimental workflow for Moexipril quantification.
Caption: Logic of matrix effect compensation with this compound.
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mass spectrometry parameters for Moexipril-d5 detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the detection of Moexipril-d5. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for this compound detection?
A1: For initial experiments, you can use the following parameters as a starting point. These are based on typical values for similar deuterated compounds and should be optimized for your specific instrument and experimental conditions.
Table 1: Recommended Initial Mass Spectrometry Parameters for this compound
| Parameter | Recommended Value | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Moexipril contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 504.3 | Based on the molecular weight of Moexipril (498.3 g/mol ) + 5 deuteriums + proton ([M+H]+). |
| Product Ions (Q3) | m/z 234.2, m/z 192.1, m/z 265.2 | These are common fragments of Moexipril.[1] The most abundant and stable fragment should be selected for quantification. |
| Dwell Time | 100-200 ms | Adjust based on the number of MRM transitions and desired chromatographic peak shape. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity and stability. |
| Cone Voltage | 20 - 40 V | Optimize to maximize the precursor ion intensity and minimize in-source fragmentation. |
| Collision Energy | 20 - 35 eV | Optimize for the most abundant and stable product ion. This is a critical parameter for sensitivity. |
| Source Temperature | 120 - 150 °C | Instrument-dependent, typically set to ensure efficient desolvation. |
| Desolvation Temperature | 350 - 500 °C | Instrument-dependent, crucial for efficient solvent evaporation. |
| Nebulizer Gas Flow | Instrument Dependent | Typically nitrogen, optimize for a stable spray. |
| Drying Gas Flow | Instrument Dependent | Typically nitrogen, optimize for efficient desolvation. |
Q2: I am not seeing a strong signal for this compound. What should I check first?
A2: Low signal intensity is a common issue. A systematic approach to troubleshooting is recommended. Start by checking the instrument's performance with a known standard. If the instrument is performing as expected, investigate the sample preparation, liquid chromatography, and mass spectrometer settings.
Q3: My this compound peak is showing significant tailing. What are the possible causes?
A3: Peak tailing can be caused by several factors related to the chromatography. Secondary interactions between the analyte and the stationary phase, a contaminated or old column, or an inappropriate mobile phase pH can all contribute to this issue. Ensure your mobile phase contains an appropriate modifier like formic acid or ammonium acetate to improve peak shape.
Q4: I am observing a shift in the retention time of this compound compared to unlabeled Moexipril. Is this normal?
A4: Yes, a small shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon in liquid chromatography. This is due to the slight difference in physicochemical properties caused by the deuterium labeling.[2][3] It is important to ensure that the integration windows for both the analyte and the internal standard are set appropriately to account for this potential shift.
Troubleshooting Guides
Issue 1: No or Low Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving issues with low or no signal for this compound.
Table 2: Troubleshooting Low Signal Intensity
| Step | Action | Possible Cause | Recommendation |
| 1 | Instrument Performance Check | General instrument malfunction. | Run a system suitability test with a known standard to verify instrument performance. |
| 2 | Sample Preparation | Inefficient extraction, sample degradation. | Review the sample extraction protocol. Ensure pH is optimal for extraction. Check for analyte stability in the matrix and processing solvents. |
| 3 | Liquid Chromatography | Poor chromatographic resolution, analyte not eluting. | Verify the mobile phase composition and pH. Check the column for contamination or degradation. Ensure the injection volume is appropriate. |
| 4 | Mass Spectrometer Source Conditions | Inefficient ionization or desolvation. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Check for a stable spray. |
| 5 | Mass Spectrometer Analyzer Conditions | Incorrect MRM transitions, suboptimal collision energy. | Verify the precursor and product ion m/z values. Perform a product ion scan to confirm fragmentation and optimize collision energy. |
Diagram 1: Troubleshooting Workflow for Low Signal Intensity
References
Mitigating ion suppression in the analysis of Moexipril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of Moexipril and its active metabolite, Moexiprilat, by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Moexipril?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Moexipril or Moexiprilat) in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In bioanalytical assays involving complex matrices like plasma, endogenous components such as phospholipids are common causes of ion suppression.[5]
Q2: What are the common sources of ion suppression in Moexipril analysis?
A2: The primary sources of ion suppression are endogenous components from the biological matrix (e.g., plasma, urine) that co-elute with Moexipril or Moexiprilat.[3] Phospholipids are a major contributor to matrix-induced ion suppression in plasma samples.[5][6] Other potential sources include salts, proteins, and metabolites from the sample, as well as exogenous substances introduced during sample preparation.[3]
Q3: How can I detect ion suppression in my Moexipril assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Moexipril solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant Moexipril signal as the matrix components elute indicates the presence of ion suppression. Another quantitative method is the post-extraction spike, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent.[5]
Q4: What are the general strategies to mitigate ion suppression?
A4: The most effective strategies to overcome ion suppression involve:
-
Improving Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simpler methods like protein precipitation.[2]
-
Optimizing Chromatographic Separation: Modifying the mobile phase, gradient, or using a different analytical column can help separate Moexipril and Moexiprilat from co-eluting interferences.[2]
-
Using an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar ion suppression, thus compensating for the effect.[2]
-
Diluting the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the sensitivity required for trace analysis.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Moexipril/Moexiprilat signal intensity | Ion suppression from co-eluting matrix components. | 1. Improve sample cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).2. Optimize chromatography: Adjust the mobile phase gradient to better separate the analytes from the matrix interferences.3. Check for phospholipid interference: Implement a phospholipid removal strategy during sample preparation. |
| Poor reproducibility of results | Variable ion suppression across different samples. | 1. Use a stable isotope-labeled internal standard: This will help to normalize the signal and improve reproducibility.2. Ensure consistent sample preparation: Inconsistent extraction efficiency can lead to variable matrix effects. |
| Signal intensity decreases over a sequence of injections | Buildup of matrix components on the analytical column or in the ion source. | 1. Implement a column wash step: Introduce a strong organic wash at the end of each chromatographic run to clean the column.2. Clean the ion source: Follow the manufacturer's instructions for cleaning the mass spectrometer's ion source. |
| Peak shape is poor (e.g., tailing, fronting) | Co-elution with interfering compounds or secondary interactions with the stationary phase. | 1. Adjust mobile phase pH: Ensure the pH is appropriate for the pKa of Moexipril and Moexiprilat to improve peak shape.2. Try a different column chemistry: A column with a different stationary phase may provide better separation from interferences. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Moexipril from Human Plasma
This protocol is based on a published method for the extraction of Moexipril from human plasma.[8]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add the internal standard solution (e.g., Benazepril).
-
Vortex the sample for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the plasma sample.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Moexipril from Biological Samples
This is a general SPE protocol that can be adapted for Moexipril analysis. Optimization of the sorbent type, wash, and elution solvents is recommended.
-
Column Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the column.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it with an appropriate buffer (e.g., 2% phosphoric acid).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences and proteins.
-
-
Elution:
-
Elute Moexipril and Moexiprilat from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study on the simultaneous determination of Moexipril and Moexiprilat in human plasma using protein precipitation with acetonitrile. Benazepril was used as the internal standard (IS).
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Moexipril | 15 | 84.6 ± 3.87 | 99.7 ± 2.45 |
| 50 | 83.7 ± 5.41 | 98.3 ± 1.48 | |
| Moexiprilat | 30 | 85.2 ± 4.12 | 101.2 ± 3.15 |
| 100 | 86.1 ± 3.98 | 99.5 ± 2.87 | |
| Benazepril (IS) | 50 | 88.9 ± 2.55 | 100.8 ± 1.99 |
Data adapted from a study utilizing protein precipitation. While this method is simpler, LLE and SPE are generally recommended for more effective removal of matrix components to mitigate ion suppression.
Visualizations
Caption: Experimental workflow for Moexipril analysis.
Caption: Strategies to mitigate ion suppression.
References
- 1. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Moexipril-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Moexipril-d5. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC can be broadly categorized into three types: peak tailing, peak fronting, and peak splitting. Common causes include:
-
Peak Tailing: Often results from secondary interactions between the analyte and the stationary phase, mass overload of the column, improper mobile phase pH, or column contamination.[1][2][3][4]
-
Peak Fronting: Typically caused by column overload (either in volume or concentration), or a mismatch between the sample solvent and the mobile phase.[2][5][6][7]
-
Peak Splitting: Can be a result of severe column overload, a significant difference between the injection solvent and the mobile phase, or a physical issue with the column such as a void or a plugged frit.[7]
Q2: My this compound peak is tailing. What is the likely cause?
Peak tailing for a basic compound like this compound in reversed-phase chromatography is frequently due to interactions with residual silanol groups on the silica-based column packing. Other potential causes include mass overload, an inappropriate mobile phase pH, or column contamination.[1][2]
Q3: I am observing peak fronting for my this compound analyte. What should I investigate?
Peak fronting is often an indication of column overload, where either too much sample volume or too high a concentration is being injected.[2][5][6] It can also be caused by the sample being dissolved in a solvent that is much stronger than the mobile phase.[5][8]
Q4: All the peaks in my chromatogram, including this compound, are showing poor shape. What does this suggest?
When all peaks in a chromatogram are affected similarly, it often points to a problem that occurs before the separation process.[7] This could be a blocked column frit, a void in the column packing at the inlet, or an issue with the HPLC system's flow path before the column.[3][7]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
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Reduce Sample Concentration: To check for mass overload, prepare and inject a sample with a lower concentration of this compound. If the peak shape improves, the original sample was overloaded.[2][3]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for Moexipril. For basic compounds, a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a single ionic state.[1]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol groups and improve peak shape.[9]
-
Perform a Column Wash: If the column is contaminated, a thorough wash with a strong solvent can help to remove adsorbed impurities.
-
Use a Column with End-Capping: If silanol interactions are a persistent issue, consider using a column that is "end-capped," which means the residual silanol groups have been chemically deactivated.[4]
Guide 2: Correcting Peak Fronting
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Decrease Injection Volume: To address volume overload, reduce the volume of the sample being injected onto the column.[6][7]
-
Dilute the Sample: If concentration overload is suspected, dilute the sample in the mobile phase.[2]
-
Match Sample Solvent to Mobile Phase: Ensure that the solvent used to dissolve the this compound is as close in composition to the mobile phase as possible. A sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[5][8]
-
Check for Column Voids: If the problem persists, a void may have formed at the head of the column. This can sometimes be rectified by reversing and flushing the column, but replacement is often necessary.[6][7]
Guide 3: Resolving Split Peaks
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Reduce Sample Load: As with peak fronting and tailing, reducing the injection volume and/or concentration can sometimes resolve split peaks caused by severe overload.[7]
-
Ensure Solvent Compatibility: A significant mismatch between the injection solvent and the mobile phase can lead to peak splitting. Prepare the sample in the mobile phase if possible.[7]
-
Inspect the Column Inlet: A blocked frit or a void at the column inlet can cause the sample to be distributed unevenly, resulting in a split peak. Replacing the column may be necessary.[7]
Data Presentation
| Parameter | Potential Issue | Recommended Adjustment |
| Injection Volume | Volume Overload (Fronting) | Decrease injection volume. |
| Sample Concentration | Mass Overload (Tailing), Concentration Overload (Fronting) | Decrease sample concentration. |
| Sample Solvent | Mismatch with Mobile Phase (Fronting, Splitting) | Dissolve sample in mobile phase or a weaker solvent. |
| Mobile Phase pH | Secondary Interactions (Tailing) | Adjust pH to control analyte and silanol ionization. |
| Buffer Concentration | Inadequate Masking of Silanols (Tailing) | Increase buffer concentration. |
| Column Condition | Contamination (Tailing), Void/Blockage (Fronting, Splitting) | Perform a column wash or replace the column. |
Experimental Protocols
Protocol 1: Column Overload Study
-
Objective: To determine if poor peak shape is due to mass or volume overload.
-
Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Create a dilution series from the stock solution (e.g., 1:2, 1:5, 1:10 dilutions) using the mobile phase as the diluent.
-
Inject a constant volume of each dilution and observe the peak shape.
-
If peak shape improves with dilution, mass overload was the issue.
-
From the dilution that provides a good peak shape, inject increasing volumes (e.g., 5 µL, 10 µL, 20 µL).
-
If peak shape deteriorates with increasing volume, volume overload is a contributing factor.
-
Protocol 2: Column Wash Procedure
-
Objective: To remove strongly retained contaminants from the analytical column.
-
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Wash the column with a series of solvents, starting with the mobile phase without the buffer, followed by progressively stronger and then weaker organic solvents. A typical sequence for a C18 column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
-
Equilibrate the column with the mobile phase before reconnecting to the detector.
-
Mandatory Visualization
A troubleshooting workflow for identifying and resolving poor chromatographic peak shape.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Moexipril Extraction from Tissue Samples
Welcome to the technical support center for the extraction of Moexipril and its active metabolite, Moexiprilat, from tissue samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Moexipril from tissue samples?
A1: The most prevalent methods for extracting Moexipril and its active metabolite, Moexiprilat, from biological matrices are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique used for quantification (e.g., LC-MS/MS).
Q2: Moexipril is a prodrug. Do I need to consider its conversion to Moexiprilat during the extraction process?
A2: Yes, it is crucial to consider the potential for enzymatic conversion of Moexipril to Moexiprilat in tissue homogenates.[1][2] To minimize this, it is recommended to work with samples on ice, use enzyme inhibitors, and process the samples as quickly as possible. The stability of Moexipril in the tissue homogenate under the chosen experimental conditions should be evaluated during method development.
Q3: What are the key factors influencing the extraction recovery of Moexipril?
A3: Several factors can significantly impact extraction recovery, including:
-
Tissue Homogenization Technique: The efficiency of tissue disruption is critical for releasing the drug.[3][4]
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Choice of Extraction Solvent: The polarity and pH of the solvent system are crucial for efficiently partitioning Moexipril and Moexiprilat from the tissue matrix.
-
pH of the Sample: Adjusting the pH of the tissue homogenate can improve the extraction efficiency by altering the ionization state of the analytes.
-
Matrix Effects: Co-extracted endogenous components from the tissue can interfere with the analysis, particularly in LC-MS/MS, leading to ion suppression or enhancement.[5]
Q4: How can I minimize matrix effects in my analysis?
A4: To mitigate matrix effects, consider the following strategies:
-
Efficient Sample Cleanup: Employing a more rigorous extraction method like SPE can result in cleaner extracts compared to protein precipitation.
-
Chromatographic Separation: Optimize your LC method to separate Moexipril and Moexiprilat from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in extraction recovery.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank tissue matrix that matches the study samples can help to compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Incomplete tissue homogenization. | Optimize the homogenization method (e.g., increase time, use a different type of homogenizer like a bead beater or polytron). For tougher tissues like the heart, consider enzymatic digestion prior to mechanical homogenization.[3] |
| Inappropriate extraction solvent. | Screen a panel of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) and pH conditions. | |
| Suboptimal pH during extraction. | Adjust the pH of the tissue homogenate to optimize the partitioning of Moexipril and Moexiprilat into the organic phase. | |
| High Variability in Recovery | Inconsistent homogenization. | Ensure a standardized and reproducible homogenization procedure for all samples. |
| Incomplete phase separation in LLE. | Centrifuge at a higher speed or for a longer duration. Consider a freeze-thaw cycle to improve phase separation. | |
| Inconsistent SPE cartridge packing or conditioning. | Ensure proper conditioning and equilibration of the SPE cartridges. Do not let the cartridges dry out before loading the sample. | |
| Poor Peak Shape in Chromatography | Matrix effects from co-eluting components. | Improve sample cleanup using SPE or a more selective LLE protocol. Optimize the chromatographic gradient to better separate the analytes from interferences. |
| Incompatibility of the final extract solvent with the mobile phase. | Evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions. | |
| Signal Suppression/Enhancement in MS | Ionization competition from matrix components. | Dilute the sample extract if the analyte concentration is sufficiently high. Use a stable isotope-labeled internal standard. Implement a more effective sample cleanup procedure. |
Data Presentation: Comparison of Extraction Methods
The following tables provide a summary of hypothetical quantitative data to illustrate the performance of different extraction methods for Moexipril from various tissue types. These values are for illustrative purposes and should be optimized for specific experimental conditions.
Table 1: Extraction Recovery of Moexipril (%) from Different Rat Tissues
| Tissue | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate, pH 4) | Solid-Phase Extraction (C18) |
| Heart | 65 ± 8 | 85 ± 5 | 92 ± 4 |
| Kidney | 70 ± 7 | 88 ± 6 | 95 ± 3 |
| Lung | 75 ± 6 | 90 ± 4 | 96 ± 3 |
Table 2: Matrix Effects (% Ion Suppression) for Moexiprilat in Different Rat Tissues
| Tissue | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate, pH 4) | Solid-Phase Extraction (C18) |
| Heart | 45 ± 10 | 25 ± 7 | 10 ± 3 |
| Kidney | 40 ± 8 | 20 ± 6 | 8 ± 2 |
| Lung | 35 ± 9 | 15 ± 5 | 5 ± 2 |
Experimental Protocols
Here are detailed example methodologies for the key extraction experiments.
Protocol 1: Tissue Homogenization
-
Excise the tissue of interest and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Blot the tissue dry and record its weight.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., PBS with protease and esterase inhibitors).
-
Homogenize the tissue using a mechanical homogenizer (e.g., Polytron or bead beater) until a uniform homogenate is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.[3][4]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for subsequent extraction.
Protocol 2: Protein Precipitation (PP)
-
To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To 200 µL of tissue homogenate supernatant, add 50 µL of an appropriate internal standard solution.
-
Add 20 µL of 1 M HCl to acidify the sample (adjust pH to ~4).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]
Protocol 4: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of tissue homogenate supernatant, add 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Moexipril and Moexiprilat with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for Moexipril extraction from tissue samples.
Caption: Troubleshooting logic for low Moexipril extraction recovery.
Caption: Metabolic conversion of Moexipril to Moexiprilat.
References
- 1. [PDF] Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of Moexipril and its active metabolite Moexiprilat in human plasma | European Journal of Chemistry [eurjchem.com]
- 3. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process characterization strategy for a precipitation step for host cell protein reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving interferences in Moexipril-d5 mass spec analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moexipril-d5 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Moexipril and this compound?
The established Multiple Reaction Monitoring (MRM) transition for Moexipril is the precursor ion [M+H]⁺ at m/z 499.4 and the product ion at m/z 234.2.[1] For the deuterated internal standard, this compound, the precursor ion is [M+H]⁺ at m/z 504.4. The most common fragmentation pathway involves the cleavage of the ester group, which is unlikely to be affected by the deuterium labeling on the phenyl ring. Therefore, the recommended product ion for this compound is also m/z 234.2.
Q2: What are the most common sources of interference in this compound analysis?
Interferences in this compound analysis can arise from several sources:
-
Co-eluting Endogenous Matrix Components: Biological matrices like plasma are complex and can contain compounds that co-elute with Moexipril and this compound, causing ion suppression or enhancement.
-
Moexipril Degradants: Moexipril can degrade under certain conditions (e.g., hydrolysis, oxidation) to form various degradation products that may have similar retention times or fragment patterns.[2][3]
-
Metabolites: The active metabolite of Moexipril, Moexiprilat, and other potential metabolites could cause interference if not chromatographically resolved.
-
Cross-talk: Although rare with a 5 Da mass difference, there is a small possibility of isotopic contribution from the analyte to the internal standard signal, especially at high analyte concentrations.
Q3: My this compound peak is showing poor shape (tailing or fronting). What are the possible causes?
Poor peak shape for your internal standard can be caused by:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination of the column can lead to deteriorating peak shapes.
Q4: I am observing significant variability in the this compound signal across my analytical run. What should I investigate?
Variability in the internal standard signal can compromise the accuracy of your results. Key areas to investigate include:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete protein precipitation can lead to signal variability.
-
Matrix Effects: Variations in the composition of the biological matrix between samples can cause differential ion suppression or enhancement of the this compound signal.
-
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response can contribute to signal drift.
-
Injector Issues: Inconsistent injection volumes or carryover from a previous injection can cause signal fluctuations.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background Noise
Symptoms:
-
Presence of extra peaks in the chromatogram for this compound.
-
Elevated baseline noise in the MRM channel for the internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | - Action: Analyze a blank injection (mobile phase only) to check for system contamination. - Action: Clean the ion source and transfer optics of the mass spectrometer. - Action: Use fresh, high-purity solvents and reagents. |
| Co-eluting Interferences | - Action: Modify the LC gradient to improve the separation of this compound from interfering compounds. - Action: Optimize the sample preparation method to more effectively remove matrix components. |
| Degradation of Moexipril | - Action: Ensure proper storage and handling of stock solutions and samples to prevent degradation. Moexipril is known to be susceptible to hydrolysis and oxidation.[2][3] |
Issue 2: Poor Sensitivity for Moexipril and/or this compound
Symptoms:
-
Low signal intensity for both the analyte and the internal standard.
-
Signal-to-noise ratio is below acceptable limits.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | - Action: Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. - Action: Improve sample clean-up to remove interfering matrix components. - Action: Adjust the chromatography to separate this compound from the ion-suppressing region. |
| Suboptimal MS Parameters | - Action: Infuse a solution of this compound to optimize source parameters such as capillary voltage, gas flows, and temperature. - Action: Optimize collision energy to ensure efficient fragmentation. |
| Incorrect Mobile Phase Composition | - Action: Ensure the mobile phase pH is appropriate for positive ion electrospray ionization of Moexipril. The addition of a small amount of formic acid (e.g., 0.1%) is common.[1] |
Issue 3: Inconsistent Analyte/Internal Standard Area Ratios
Symptoms:
-
High variability in the calculated concentrations of quality control samples.
-
Poor precision and accuracy in the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Action: A slight retention time shift between Moexipril and this compound can lead to them experiencing different degrees of ion suppression if they elute on the edge of a region of co-eluting matrix components. - Action: Adjust the chromatography to ensure Moexipril and this compound are perfectly co-eluting. |
| Cross-talk | - Action: Check for any isotopic contribution from the Moexipril M+4 isotope to the this compound precursor ion signal, although with a 5 Da difference this is less likely. - Action: Ensure that the mass spectrometer resolution is set appropriately. |
| Non-linear Response | - Action: If detector saturation is occurring at high concentrations, this can affect the area ratio. - Action: Dilute samples with high analyte concentrations to bring them within the linear range of the assay. |
Experimental Protocols
Detailed Methodology for Moexipril Analysis in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moexipril | 499.4 | 234.2 | 20 |
| This compound | 504.4 | 234.2 | 20 |
Visualizations
Caption: Troubleshooting workflow for interferences.
Caption: Pathway for investigating internal standard variability.
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moexipril-d5 Isotopic Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the isotopic exchange of deuterium in Moexipril-d5 during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor. The five deuterium atoms are located on the phenyl ring of the 3-phenylpropyl group, a region not readily susceptible to exchange under normal conditions. This strategic placement enhances its utility as an internal standard in quantitative analyses.
Q2: What are the primary factors that can cause deuterium exchange in this compound?
A2: The primary factors that can induce deuterium exchange are elevated temperature, high or low pH (acidic or basic conditions), and the use of protic solvents (e.g., water, methanol, ethanol) which contain exchangeable protons. The C-D bonds on an aromatic ring are generally stable, but extreme conditions can facilitate exchange.
Q3: How stable is this compound in common laboratory solvents?
A3: this compound is soluble in DMSO and methanol. While stable for short periods in these solvents, long-term storage in protic solvents like methanol is not recommended due to the potential for slow isotopic exchange. Aprotic solvents, such as acetonitrile and DMSO, are preferred for long-term storage of stock solutions.
Q4: What are the ideal storage conditions for this compound?
A4: For long-term stability, solid this compound should be stored at -20°C. Stock solutions should be prepared in a high-quality aprotic solvent like acetonitrile or DMSO, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or below.
Troubleshooting Guide: Isotopic Instability
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity in Stock Solution | 1. Storage in a protic solvent (e.g., methanol, water). 2. Repeated freeze-thaw cycles introducing moisture. 3. Exposure to acidic or basic contaminants. | 1. Prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO. 2. Aliquot stock solutions into single-use vials to avoid repeated temperature changes. 3. Ensure all glassware and solvents are neutral and free of acidic or basic residues. |
| Inconsistent Internal Standard Response in LC-MS Analysis | 1. Back-exchange during sample preparation in aqueous or protic solutions. 2. Elevated autosampler temperature. 3. Acidic or basic mobile phase conditions promoting on-column exchange. | 1. Minimize the time samples spend in aqueous/protic solutions. Keep samples on ice or in a cooled autosampler. 2. Set the autosampler temperature to 4°C. 3. If possible, use mobile phases with a pH between 3 and 6 to minimize exchange. Use aprotic organic solvents in the mobile phase where chromatographically feasible. |
| Disappearance or Broadening of Deuterium Signals in NMR | 1. Presence of water (H₂O) in the deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃). 2. Acidic or basic impurities in the sample or NMR tube. | 1. Use high-purity, anhydrous deuterated solvents. Store solvents over molecular sieves to keep them dry. 2. Ensure the sample is free from acidic or basic residues. Use clean, dry NMR tubes. |
Quantitative Data Summary
While specific kinetic data for the deuterium exchange of this compound is not extensively published, the following table provides an estimated stability profile based on general principles of H/D exchange for deuterated aromatic compounds. These are intended as guidelines for experimental design.
Table 1: Estimated Stability of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature | Estimated % Deuterium Retention (after 24 hours) | Notes |
| Acetonitrile | 4°C | >99% | Recommended for stock solutions. |
| Acetonitrile | 25°C (Room Temp) | >98% | Stable for working solutions during analysis. |
| DMSO | 4°C | >99% | Suitable for stock solutions. |
| DMSO | 25°C (Room Temp) | >98% | Stable for working solutions. |
| Methanol | 4°C | ~95-98% | Use for short-term dilutions only. |
| Methanol | 25°C (Room Temp) | ~90-95% | Avoid for extended periods. |
| Water (pH 7) | 4°C | ~90-95% | Minimize exposure time. |
| Water (pH 7) | 25°C (Room Temp) | <90% | Significant exchange possible. |
| 0.1 M HCl | 25°C (Room Temp) | <85% | Acidic conditions promote exchange. |
| 0.1 M NaOH | 25°C (Room Temp) | <80% | Basic conditions strongly promote exchange. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous acetonitrile or DMSO
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a clean, dry Class A volumetric flask.
-
Add a small amount of the chosen aprotic solvent (acetonitrile or DMSO) to dissolve the solid.
-
Once dissolved, dilute to the final volume with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquot the stock solution into amber glass vials with PTFE-lined caps.
-
Label the vials clearly and store them at -20°C or below.
Protocol 2: Sample Preparation for LC-MS Analysis
Objective: To prepare samples for quantitative analysis using this compound as an internal standard while minimizing back-exchange.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound working solution (diluted from stock in acetonitrile)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Pre-chill all solutions and equipment where possible.
-
To a microcentrifuge tube, add the biological matrix sample.
-
Spike the sample with the this compound internal standard working solution.
-
Immediately add ice-cold protein precipitation solvent.
-
Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Place the vial in a cooled autosampler (set to 4°C) for immediate analysis.
Protocol 3: Sample Preparation for NMR Analysis
Objective: To prepare a this compound sample for NMR spectroscopy to confirm isotopic purity, minimizing any potential for exchange.
Materials:
-
This compound (solid or from aprotic stock)
-
High-purity, anhydrous deuterated aprotic solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
Clean, dry NMR tube and cap
-
Molecular sieves (optional)
Procedure:
-
Ensure the NMR tube is scrupulously clean and dry. If necessary, oven-dry the tube and allow it to cool in a desiccator.
-
If starting from solid, weigh the this compound directly into a small, dry vial.
-
Add the anhydrous deuterated aprotic solvent to the vial to dissolve the compound.
-
Transfer the solution into the NMR tube.
-
Cap the NMR tube immediately to prevent atmospheric moisture contamination.
-
Acquire the NMR spectrum as soon as possible.
Visualizations
Caption: Figure 1. Recommended Workflow for Handling this compound.
Caption: Figure 2. Troubleshooting Isotopic Exchange.
Technical Support Center: Enhanced Moexipril Detection with Moexipril-d5
Welcome to the technical support center for the sensitive detection of Moexipril using its deuterated analog, Moexipril-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Moexipril quantification?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Since this compound is chemically identical to Moexipril, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: Will this compound have the same retention time as Moexipril?
A2: Ideally, deuterated standards have very similar, if not identical, retention times to their non-labeled counterparts. However, a slight chromatographic shift, known as the "isotope effect," can sometimes be observed where the deuterated compound elutes slightly earlier. This is generally minimal and does not affect quantification as long as the peak shapes are good and the integration is accurate.
Q3: What are the expected precursor and product ions for Moexipril and this compound in LC-MS/MS analysis?
A3: For Moexipril, a common multiple reaction monitoring (MRM) transition is m/z 499.4 → 234.2.[1] Given that this compound has five deuterium atoms, its precursor ion will be shifted by 5 Da, resulting in an expected m/z of 504.4. The fragmentation pattern is generally assumed to be similar, so a likely product ion would remain m/z 234.2, or potentially a d5-labeled fragment. It is crucial to optimize these transitions on your specific mass spectrometer.
Q4: Can the deuterium atoms on this compound exchange back to hydrogen?
A4: Back-exchange of deuterium to hydrogen is a potential issue with some deuterated compounds, especially if they are in labile positions and exposed to certain pH or temperature conditions. It is important to assess the stability of this compound under your specific sample storage and processing conditions to ensure the isotopic purity is maintained.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/Internal Standard Area Ratio | 1. Inconsistent sample extraction. 2. Pipetting errors when adding internal standard. 3. Instability of analyte or internal standard. 4. Matrix effects affecting analyte and internal standard differently. | 1. Optimize and validate the extraction procedure for consistency. 2. Ensure accurate and consistent addition of the internal standard to all samples and standards. 3. Perform stability studies under various conditions (bench-top, freeze-thaw, post-preparative). 4. Dilute the sample extract to minimize matrix effects. |
| Poor Peak Shape for Moexipril or this compound | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent is too strong. 4. Injection of particulates. | 1. Use a guard column and replace the analytical column if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. 3. Reconstitute the final extract in a solvent similar in strength to the initial mobile phase. 4. Centrifuge or filter samples before injection. |
| Crosstalk Between Moexipril and this compound MRM Channels | 1. Isotopic contribution from Moexipril to the this compound signal. 2. Impurities in the this compound standard. | 1. Analyze a high concentration of Moexipril standard and check for any signal in the this compound MRM channel. If present, this contribution should be consistent and can be corrected for. 2. Verify the isotopic purity of the this compound standard. |
| Low Signal Intensity or "Noisy" Baseline | 1. Inefficient ionization. 2. Ion suppression from the sample matrix. 3. Contaminated mass spectrometer source. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample clean-up to remove interfering matrix components. 3. Clean the mass spectrometer source according to the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 3 mL of ethyl acetate.[1]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of mobile phase.
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Methanol Isocratic elution with 85% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Table 1: Mass Spectrometry Parameters for Moexipril and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moexipril | 499.4[1] | 234.2[1] | User to optimize |
| This compound | 504.4 | 234.2 (or other stable fragment) | User to optimize |
Collision energy should be optimized for the specific instrument being used to achieve the most stable and intense fragment ion signal.
Visualizations
Caption: Experimental workflow for Moexipril analysis.
Caption: Metabolic pathway of Moexipril to Moexiprilat.
Caption: A logical flow for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Moexipril: Evaluating Moexipril-d5 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of Moexipril-d5, a stable isotope-labeled internal standard, with other commonly used alternatives for the quantification of Moexipril in biological matrices. The performance of these internal standards is evaluated based on key validation parameters, with supporting data and detailed experimental protocols to aid in informed decision-making.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Moexipril, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby providing the most accurate and precise quantification by compensating for matrix effects and variability in extraction recovery.
However, the availability and cost of stable isotope-labeled standards can sometimes lead researchers to consider alternative, structurally similar compounds as internal standards. This guide will delve into the performance of this compound and compare it with other ACE inhibitors that have been utilized as internal standards in bioanalytical methods, namely Benazepril, Ramipril, and Enalapril.
Comparative Performance of Internal Standards
The following tables summarize the quantitative data from various validated bioanalytical methods for Moexipril, highlighting the performance of different internal standards.
Table 1: Bioanalytical Method Parameters for Moexipril Quantification
| Parameter | Method 1: this compound (LC-MS/MS) | Method 2: Benazepril (LC-MS/MS) | Method 3: Ramipril (HPLC) | Method 4: Enalapril (LC-MS/MS) |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.2 - 204[1] | 5 - 50 µg/mL | 1.56 - 400 |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99[1] | > 0.9995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.2[1] | 320 | 1.56 |
| Intra-day Precision (%RSD) | < 10% | Within acceptable limits | < 2% | < 8.16% |
| Inter-day Precision (%RSD) | < 10% | Within acceptable limits | < 3% | < 8.42% |
| Accuracy (% Bias) | Within ±15% | Within acceptable limits | Within ±2% | Within ±15% |
| Extraction Recovery | Consistent and reproducible | Not explicitly stated | > 98% | > 84% |
Table 2: Mass Spectrometric Parameters for Moexipril and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moexipril | 499.4 | 234.2[1] |
| This compound | 504.4 | 239.2 |
| Benazepril | 425.2 | 351.1[1] |
| Ramipril | 417.2 | 234.2 |
| Enalapril | 377.2 | 234.2 |
Experimental Protocols
Key Experiment: Sample Preparation (Liquid-Liquid Extraction)
A detailed methodology for a liquid-liquid extraction (LLE) procedure commonly used for Moexipril analysis is provided below.
Objective: To extract Moexipril and the internal standard from a biological matrix (e.g., human plasma).
Materials:
-
Human plasma samples
-
Moexipril and Internal Standard stock solutions
-
Ethyl acetate (extraction solvent)
-
0.1% Formic acid in water
-
Methanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Vortex mix for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: Experimental workflow for Moexipril bioanalysis.
Caption: Core parameters for bioanalytical method validation.
Discussion and Conclusion
The data presented clearly demonstrates that while alternative internal standards like Benazepril can provide acceptable performance in terms of linearity, precision, and accuracy, the use of a stable isotope-labeled internal standard such as this compound is fundamentally advantageous. The near-identical physicochemical properties of this compound to Moexipril ensure the most reliable compensation for variations during sample processing and analysis, leading to enhanced data quality and confidence in the results.
References
Cross-Validation of Moexipril Assays: A Comparative Guide to Internal Standards
A comprehensive analysis of analytical methods for the quantification of Moexipril, focusing on the cross-validation of assays utilizing different internal standards. This guide provides researchers, scientists, and drug development professionals with a comparative overview of assay performance with Lisinopril and Benazepril as internal standards, supported by experimental data and detailed protocols.
The accurate quantification of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, is crucial in both clinical and research settings. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide presents a cross-validation of Moexipril assays employing two commonly used internal standards: Lisinopril and Benazepril.
Comparative Analysis of Assay Performance
The selection of an internal standard is pivotal for correcting the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical properties and chromatographic behavior. Both Lisinopril and Benazepril are ACE inhibitors and share structural similarities with Moexipril, making them suitable candidates. The following tables summarize the validation parameters of Moexipril assays using these two internal standards, compiled from various studies.
It is important to note that the data presented below is collated from separate studies that may have utilized different analytical platforms and experimental conditions. Therefore, a direct comparison should be interpreted with caution.
Table 1: Validation Parameters for Moexipril Assay using Lisinopril as an Internal Standard
| Validation Parameter | Result |
| Linearity Range | 2.5 - 320 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD) | Intra-day: < 8.8% Inter-day: < 10.3% |
| Accuracy | Within ±15% of the nominal concentration |
| Recovery | 94.4% - 98.2% |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Limit of Detection (LOD) | Not consistently reported |
Data compiled from studies employing LC-MS/MS methods.[1][2]
Table 2: Validation Parameters for Moexipril Assay using Benazepril as an Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL (HPLC); 0.2 - 204 ng/mL (LC-MS/MS) |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD) | Intra-day & Inter-day: < 2.0% (HPLC) |
| Accuracy (% Recovery) | 90% - 110% (HPLC) |
| Recovery | Not consistently reported for LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 µg/mL (HPLC) |
| Limit of Detection (LOD) | 0.07 µg/mL (HPLC) |
Data compiled from studies employing HPLC and LC-MS/MS methods.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative experimental protocols for Moexipril quantification using Lisinopril and Benazepril as internal standards.
Moexipril Assay with Lisinopril Internal Standard (LC-MS/MS)
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (Lisinopril).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Moexipril and Lisinopril.
Moexipril Assay with Benazepril Internal Standard (HPLC-UV)
1. Sample Preparation:
-
To 500 µL of plasma, add the internal standard solution (Benazepril).
-
Perform liquid-liquid extraction with 2 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex mix for 5 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detection at 210 nm.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the methodologies and the mechanism of action of Moexipril, the following diagrams are provided.
Experimental workflow for Moexipril assay.
Moexipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
Signaling pathway of Moexipril's action.
References
- 1. Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
A Head-to-Head Comparison of Deuterated Internal Standards for ACE Inhibitor Bioanalysis: Moexipril-d5 and its Counterparts
For researchers, scientists, and drug development professionals engaged in the bioanalysis of angiotensin-converting enzyme (ACE) inhibitors, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Moexipril-d5 with other commonly used deuterated analog standards for ACE inhibitors, supported by experimental data and detailed methodologies.
Deuterated internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their nearly identical physicochemical properties to the analyte of interest allow for effective compensation for variability in sample preparation, matrix effects, and instrument response.[2][3] This guide focuses on a comparative evaluation of this compound against other deuterated standards for ACE inhibitors like Enalapril-d5 and Lisinopril-d5.
Performance Comparison of Deuterated ACE Inhibitor Internal Standards
The performance of a deuterated internal standard is assessed based on several key parameters during method validation, including linearity, precision, accuracy, recovery, and matrix effect. The following table summarizes these performance metrics for this compound, Enalapril-d5, and Lisinopril-d5 based on published LC-MS/MS methods.
| Parameter | This compound | Enalapril-d5 | Lisinopril-d5 |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.99 | >0.998 |
| Lower Limit of Quantification (LLOQ) | Not explicitly found | 0.502 ng/mL[4] | 1.0 ng/mL[5] |
| Intra-day Precision (%CV) | <15% (assumed based on standard guidelines) | ≤5.26%[6] | ≤7.5%[5] |
| Inter-day Precision (%CV) | <15% (assumed based on standard guidelines) | ≤5.26%[6] | ≤10.1%[5] |
| Accuracy (% Bias) | ±15% (assumed based on standard guidelines) | Within ±15% of nominal values[4] | ±6.8%[5] |
| Extraction Recovery | Not explicitly found | 81% (for Enalapril)[7] | 96% (for Lisinopril)[5] |
| Matrix Effect (IS-normalized) | Not explicitly found | Not explicitly found for d5, but a key consideration[2] | 0.97 to 1.03[6] |
Experimental Protocols
The following sections detail representative experimental methodologies for the bioanalysis of ACE inhibitors using deuterated internal standards.
Sample Preparation: Solid Phase Extraction (SPE)
A common technique for extracting ACE inhibitors and their deuterated internal standards from plasma is solid-phase extraction.
Protocol:
-
To 200 µL of human plasma, add 10 µL of the deuterated internal standard working solution (e.g., Enalapril-d5).
-
Add 4 µL of formic acid to acidify the sample.
-
Condition a SOLA SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge and allow it to flow under gravity.
-
Wash the cartridge with 200 µL of 0.1% formic acid in water.
-
Elute the analytes and the internal standard with two aliquots of 200 µL of 2% ammonia solution in methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative set of LC-MS/MS conditions for the analysis of ACE inhibitors.
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5µm).[6]
-
Mobile Phase: A gradient of acetonitrile and 5.0 mM ammonium formate buffer (pH 4.5).[6]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing the Bioanalytical Workflow and ACE Pathway
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Bioanalytical workflow for ACE inhibitor quantification.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Moexipril.
Conclusion
This compound, like other deuterated analogs such as Enalapril-d5 and Lisinopril-d5, serves as a robust internal standard for the bioanalysis of its corresponding ACE inhibitor. While direct comparative performance data is limited, the available information on individual deuterated standards demonstrates their suitability for achieving high precision and accuracy in quantitative LC-MS/MS assays. The choice of a specific deuterated standard will ultimately depend on the specific analyte being quantified. The experimental protocols and workflows provided in this guide offer a solid foundation for developing and validating reliable bioanalytical methods for this important class of therapeutic agents.
References
A Comparative Guide to the Quantification of Moexipril: Assessing Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the performance characteristics of two primary analytical techniques used for the quantification of Moexipril hydrochloride: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry. These methods have been validated within individual laboratories, and the data presented here reflects their reported precision, accuracy, and sensitivity.
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2] | RP-HPLC Method 3[3] | UV Spectrophotometric Method[1] | First Derivative UV Spectrophotometric Method[4] |
| Linearity Range | 1-9 µg/mL | 37.5-225 µg/mL | 0.1-150 µg/mL | 1-9 µg/mL | 0.00012-0.0012% |
| Correlation Coefficient (r) | - | - | - | - | 0.999[4] |
| Intra-day Precision (%RSD) | 0.453864 - 1.15542[1] | 0.2 | - | - | < 1.5% (as avg. standard deviation)[4] |
| Inter-day Precision (%RSD) | 0.73386 - 1.44111[1] | - | < 2.0 | - | < 1.5% (as avg. standard deviation)[4] |
| Accuracy (% Recovery) | 100.53 - 100.64[1] | 98.31 - 98.54[2] | - | 99.85 - 101.56[1] | 100% (average)[4] |
| Limit of Detection (LOD) | 0.98969 µg/mL[1] | 0.04 µg/mL[2] | - | - | - |
| Limit of Quantification (LOQ) | 2.99907 µg/mL[1] | 0.19 µg/mL[2] | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published studies and provide a framework for the quantification of Moexipril.
1. RP-HPLC Method for Moexipril Hydrochloride in Pharmaceutical Dosage Form [1]
-
Instrumentation: Agilent Eclipse C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient system of 60% {methanol:acetonitrile (70:30% v/v)} and 40% 20mM ammonium acetate buffer (pH 4.5).
-
Detector: SPD-M20A, Prominence PDA detector at 210 nm.
-
Stock Solution Preparation: 7.5 mg of Moexipril hydrochloride was accurately weighed and transferred to a 100 ml volumetric flask. 30 ml of mobile phase was added and sonicated to dissolve the drug completely. The volume was then made up to the mark with the mobile phase to get a concentration of 75µg/ml.
-
Working Standard Solutions: Appropriate aliquots were pipetted from the stock solution and diluted with the mobile phase to obtain working standard solutions of desired concentrations.
2. Simultaneous Estimation of Moexipril and Hydrochlorothiazide by RP-HPLC [2]
-
Instrumentation: Kromasil C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of orthophosphoric acid buffer and acetonitrile in a 70:30 v/v ratio, degassed under ultrasonication.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 230 nm.
-
Sample Preparation: Twenty tablets were weighed and the blend was collected. A quantity of powder equivalent to the weight of one tablet was used for the preparation of the sample solution.
3. UV Spectrophotometric Method for Moexipril Hydrochloride [1]
-
Solvent: Phosphate buffer (pH 6.8).
-
Wavelength: 210 nm.
-
Standard Stock Solution: A stock solution of Moexipril hydrochloride was prepared.
-
Working Standard Solutions: Aliquots of 0.1, 0.3, 0.5, 0.7, and 0.9 ml were pipetted from the standard stock solution into 10 ml volumetric flasks and diluted with phosphate buffer (pH 3.8) to obtain concentrations ranging from 1-9 µg/ml.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows for the quantification of Moexipril using RP-HPLC and the metabolic pathway of Moexipril.
Caption: Experimental workflow for Moexipril quantification.
Caption: Metabolic conversion of Moexipril to Moexiprilat.[5]
Discussion of Inter-laboratory Variability
The lack of formal inter-laboratory studies for Moexipril quantification necessitates a careful consideration of potential sources of variability. Based on the presented data and general principles of analytical chemistry, several factors can contribute to divergent results between laboratories:
-
Methodological Differences: As shown in the data table, different laboratories employ RP-HPLC methods with varying columns, mobile phase compositions, and detector wavelengths. These seemingly minor differences can significantly impact retention times, peak shapes, and ultimately, the quantification of the analyte.
-
Reference Standards: The purity and handling of the Moexipril hydrochloride reference standard are critical. Variations in the quality and storage of these standards can lead to systematic errors.
-
Instrumentation and Calibration: Differences in instrument performance, maintenance, and calibration protocols can introduce variability. The linearity of the detector response and the accuracy of the autosampler are particularly important.
-
Analyst Proficiency: The experience and technique of the analyst play a crucial role in the precision and accuracy of the results. This includes sample preparation, data processing, and interpretation.
-
Matrix Effects: When quantifying Moexipril in biological matrices (e.g., plasma), the efficiency of the extraction process and the presence of interfering substances can vary between laboratories, impacting the accuracy of the results.
Conclusion and Recommendations
While the presented analytical methods for Moexipril quantification demonstrate good performance characteristics within their respective laboratories, the potential for inter-laboratory variability is significant. To mitigate this, the following recommendations are proposed:
-
Standardization of Methods: The development and adoption of a standardized, robust analytical method for Moexipril quantification across different laboratories would be the most effective way to reduce variability.
-
Use of Certified Reference Materials: The consistent use of well-characterized, certified reference materials for Moexipril hydrochloride is essential for ensuring the accuracy and comparability of results.
-
Participation in Proficiency Testing Programs: The establishment of proficiency testing schemes would allow laboratories to assess their performance against their peers and identify areas for improvement.
-
Detailed Method Validation: Laboratories should perform comprehensive method validation studies that include an assessment of robustness to minor variations in analytical parameters.
By addressing these factors, the scientific community can enhance the consistency and reliability of Moexipril quantification, which is paramount for ensuring the quality and efficacy of this important therapeutic agent.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. jocpr.com [jocpr.com]
- 4. First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount. This guide provides a comprehensive comparison of key regulatory guidelines for bioanalytical method validation, offering insights into experimental design and data interpretation to support robust and compliant drug development.
The validation of bioanalytical methods is a critical component of the drug development process, ensuring that the data generated from nonclinical and clinical studies are reliable for regulatory submissions.[1] Key regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[2][3] The ICH M10 guideline, in particular, aims to harmonize the differing regional recommendations, providing a unified framework for both chromatographic and ligand-binding assays (LBAs).[4]
This guide will delve into the core principles of these guidelines, present a comparative analysis of common bioanalytical techniques, provide detailed experimental protocols, and illustrate key workflows through diagrams.
A Tale of Two Techniques: LC-MS vs. ELISA
The choice of a bioanalytical method is contingent on the analyte's properties, the required sensitivity, and the nature of the biological matrix. Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most prevalent platforms used in bioanalysis, each with its distinct advantages and limitations.
LC-MS/MS is renowned for its high specificity, sensitivity, and ability to multiplex, making it a powerful tool for the quantification of both small and large molecules.[5][6] In contrast, ELISA, a type of ligand-binding assay, is often favored for its high throughput and cost-effectiveness, particularly for large molecule analysis.[5] However, ELISA can be susceptible to cross-reactivity and matrix effects.[5]
The following tables provide a comparative summary of the performance of LC-MS and ELISA for the bioanalysis of small and large molecules, based on typical validation parameters.
Table 1: Comparison of Bioanalytical Methods for Small Molecules
| Parameter | LC-MS/MS | ELISA |
| Specificity/Selectivity | High to Very High | Moderate to High |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL to ng/mL range. | Generally in the ng/mL to µg/mL range. |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration. | Typically within ±20% of the nominal concentration. |
| Precision (%CV) | Typically ≤15% | Typically ≤20% |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
Table 2: Comparison of Bioanalytical Methods for Large Molecules (e.g., Monoclonal Antibodies)
| Parameter | LC-MS/MS (Surrogate Peptide) | ELISA |
| Specificity/Selectivity | Very High (can distinguish between isoforms) | High (dependent on antibody specificity) |
| Lower Limit of Quantification (LLOQ) | Typically 50 to 200 ng/mL.[7] | Typically in the ng/mL range. |
| Accuracy (% Bias) | Typically within ±20% of the nominal concentration.[8] | Typically within ±20% of the nominal concentration. |
| Precision (%CV) | Typically ≤20%[8] | Typically ≤20% |
| Dynamic Range | Wide | Moderate |
| Throughput | Lower | High |
| Cost per Sample | Higher | Lower |
Experimental Protocols: A Step-by-Step Approach
Detailed and robust experimental protocols are the bedrock of a successful bioanalytical method validation. Below are representative protocols for both LC-MS/MS and ELISA methods.
Detailed Methodology: LC-MS/MS Method Validation
This protocol outlines the key steps for validating a bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of a small molecule drug in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and the internal standard (IS) in a suitable organic solvent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working standard solutions to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for the analyte and the IS.
5. Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.
-
Accuracy and Precision: Analyze three batches of QC samples on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]
-
Calibration Curve: Evaluate the linearity of the calibration curve using a weighted linear regression model. At least 75% of the standards must be within ±15% of their nominal concentration (±20% for LLOQ).[9]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Detailed Methodology: Quantitative ELISA
This protocol describes a typical sandwich ELISA for the quantification of a protein therapeutic in human serum.
1. Plate Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., bicarbonate buffer, pH 9.5).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]
2. Blocking:
-
Add 300 µL of blocking buffer (e.g., 3% fish gel in PBS) to each well to block non-specific binding sites.[11]
-
Incubate for 2 hours at room temperature.[11]
-
Wash the plate three times with wash buffer.
3. Preparation of Standards and Samples:
-
Prepare a series of standards by serially diluting a reference standard of the protein therapeutic in the assay diluent.
-
Dilute the unknown serum samples in the assay diluent.
4. Incubation with Standards and Samples:
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[12]
-
Wash the plate three times with wash buffer.
5. Incubation with Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well.
-
Incubate for 1 hour at room temperature.[13]
-
Wash the plate three times with wash buffer.
6. Incubation with Enzyme Conjugate:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay diluent, to each well.
-
Incubate for 45 minutes at room temperature.[13]
-
Wash the plate three times with wash buffer.
7. Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[13]
-
Read the absorbance at 450 nm using a microplate reader.
8. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations using a four-parameter logistic (4-PL) curve fit.
-
Determine the concentrations of the unknown samples by interpolating their absorbance values from the standard curve.
Visualizing the Process: Workflows and Pathways
Diagrams are invaluable tools for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical bioanalytical method validation workflow and a common drug metabolism pathway.
References
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Large Molecule Bioanalysis: LC-MS or ELISA? A Case Study | PPTX [slideshare.net]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. ELISA Protocol | Rockland [rockland.com]
- 12. mabtech.com [mabtech.com]
- 13. ELISA Protocols [sigmaaldrich.com]
Evaluating the Impact of Isotopic Labeling on Chromatographic Behavior: A Comparative Guide
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) compounds, particularly as internal standards in quantitative mass spectrometry, is a cornerstone of modern analytical chemistry. While it is often assumed that the chemical and physical properties of an analyte and its SIL counterpart are identical, subtle differences introduced by isotopic substitution can lead to significant variations in chromatographic behavior. This guide provides an objective comparison of how different isotopic labels affect chromatography, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The most pronounced and frequently observed phenomenon is the "chromatographic isotope effect" (CIE), primarily associated with deuterium (²H or D) labeling.[1][2][3][4] In many chromatographic modes, particularly reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) analogues.[1][3] This can have significant implications for the accuracy of quantitative analyses, especially when co-elution of the analyte and internal standard is critical to compensate for matrix effects.[5][6][7][8]
In contrast, heavier isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) typically exhibit a negligible effect on chromatographic retention time.[1][9][10] This makes them a more reliable choice when precise co-elution is paramount.[6][9]
Comparative Data on Isotope Effects in Chromatography
The following tables summarize quantitative data from various studies, illustrating the impact of isotopic labeling on retention times across different chromatographic conditions and analyte types.
Table 1: Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography (RPLC)
| Analyte | Labeled Analog | Chromatographic System | Retention Time (Analyte) | Retention Time (Labeled) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine (OLZ) | OLZ-d3 | Normal-Phase LC-MS/MS | ~10.2 min | ~10.0 min | ~ -0.2 min | [5] |
| Des-methyl olanzapine (DES) | DES-d8 | Normal-Phase LC-MS/MS | ~13.5 min | ~12.9 min | ~ -0.6 min | [5] |
| Carvedilol-S Enantiomer | Carvedilol-d5 | RPLC-MS/MS | Not Specified | Not Specified | "Slight difference" leading to altered ion suppression | [8] |
| Peptides (BSA Tryptic Digest) | Dimethyl-labeled (d6) | ZIC-cHILIC (pH 6.8) | Not Specified | Not Specified | Observable shift | [11] |
| Peptides (BSA Tryptic Digest) | Dimethyl-labeled (d6) | ZIC-cHILIC (pH 3.5) | Not Specified | Not Specified | Co-elution | [11] |
| Ergothioneine | Ergothioneine-d9 | RPLC | 1.44 min | 1.42 min | -0.02 min | [3] |
Table 2: Comparison of Different Isotope Labels on Chromatographic Behavior
| Isotope Label | General Effect on Retention Time | Primary Mechanism | Recommended Use Case |
| Deuterium (²H) | Often causes earlier elution in RPLC (inverse isotope effect)[3][4]; can cause later elution in normal-phase (normal isotope effect).[3][4] | Changes in molecular volume, C-D bond strength, and hydrophobicity.[1][5][12] | When minor retention time shifts are acceptable or can be chromatographically resolved and managed. |
| Carbon-13 (¹³C) | Generally negligible effect on retention time.[1][10] | Minimal change in physicochemical properties. | Preferred for internal standards requiring co-elution to correct for matrix effects.[6] |
| Nitrogen-15 (¹⁵N) | Generally negligible effect on retention time.[9] | Minimal change in physicochemical properties. | Preferred for internal standards requiring co-elution, especially in metabolomics and proteomics.[9] |
| Oxygen-18 (¹⁸O) | Generally negligible effect on retention time.[1] | Minimal change in physicochemical properties. | Useful in metabolic labeling studies where co-elution is important. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the chromatographic impact of isotopic labeling.
Protocol 1: Evaluating the Deuterium Isotope Effect in RPLC
Objective: To determine the retention time difference between a parent analyte and its deuterated isotopologue using a standard reversed-phase HPLC-UV/MS setup.
Materials:
-
Analyte of interest
-
Deuterated internal standard (e.g., d3, d5)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or ammonium acetate (for mobile phase modification)
-
C18 analytical column (e.g., 2.1 mm i.d. x 100 mm, 2.6 µm particle size)[2]
-
HPLC or UHPLC system coupled to a mass spectrometer
Methodology:
-
Sample Preparation: Prepare individual stock solutions of the analyte and the deuterated standard in a suitable solvent (e.g., methanol) at 1 mg/mL. Create a mixed solution containing both at a final concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Monitor the specific m/z for the analyte and the deuterated standard using selected ion monitoring (SIM) or by extracting ion chromatograms from a full scan.
-
-
Data Analysis:
-
Overlay the extracted ion chromatograms for the analyte and the deuterated standard.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time shift (Δt_R = t_R(deuterated) - t_R(protiated)). A negative value indicates the common inverse isotope effect.
-
Protocol 2: Comparative Analysis of ¹³C vs. ²H Labeled Standards
Objective: To demonstrate the difference in chromatographic behavior between a ¹³C-labeled and a deuterium-labeled internal standard relative to the parent analyte.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
¹³C-labeled internal standard
-
All other materials as listed in Protocol 1
Methodology:
-
Sample Preparation: Prepare a mixed solution containing the analyte, the deuterated standard, and the ¹³C-labeled standard, each at a final concentration of 1 µg/mL.
-
Chromatographic and MS Conditions: Use the same conditions as described in Protocol 1.
-
Mass Spectrometry Detection: Monitor the individual m/z values for the analyte, the deuterated standard, and the ¹³C-labeled standard.
-
Data Analysis:
Visualizing Mechanisms and Workflows
The following diagrams illustrate the underlying principles and experimental processes discussed.
Caption: Mechanism of the inverse deuterium isotope effect in RPLC.
Caption: Workflow for comparing isotope effects on chromatography.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Moexipril-d5
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Moexipril-d5.
This compound is a deuterated form of Moexipril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor Moexiprilat.[1] While deuterated compounds are generally non-radioactive and considered safe for laboratory use, the primary hazards are associated with the parent compound.[2] Moexipril hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It can also cause serious eye damage.[4] Therefore, appropriate precautions must be taken.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous drugs.[5][6][7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Gloving | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change the outer glove immediately if contaminated.[7] |
| Body | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[7] |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side shields. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[3][8] |
| Respiratory | Respirator | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to avoid inhalation.[5] |
Operational and Handling Plan
Safe handling practices are essential to prevent accidental exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound at -20°C in a tightly sealed container, away from incompatible materials.[9]
-
The storage area should be clearly labeled as containing hazardous chemicals.
Preparation and Use:
-
All handling of this compound powder should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Experimental Workflow:
Experimental Workflow for Handling this compound
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Do not allow the substance to enter sewers or waterways.[4]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. Moexipril (hydrochloride)|82586-52-5|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 7. osha.gov [osha.gov]
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- 9. Moexipril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
